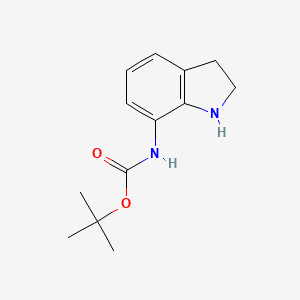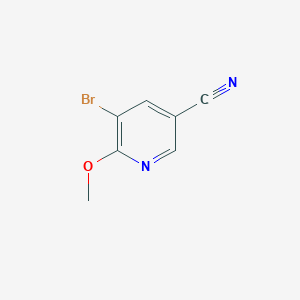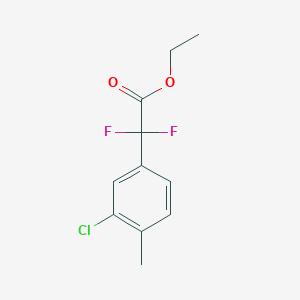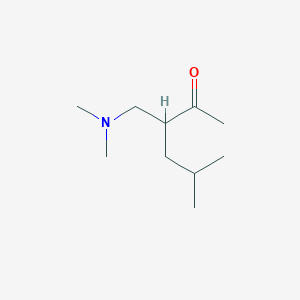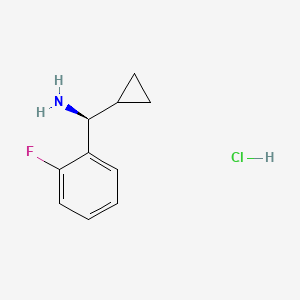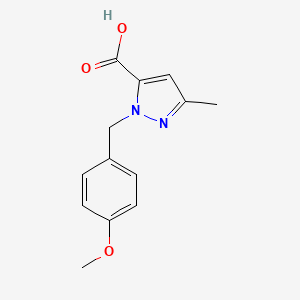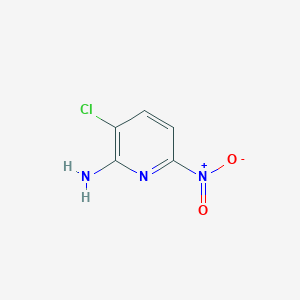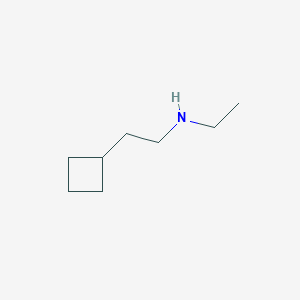
(2-Cyclobutylethyl)(ethyl)amine
Übersicht
Beschreibung
“(2-Cyclobutylethyl)(ethyl)amine” is a chemical compound used in various organic transformations . It is often used as a starting material in the synthesis of diverse heterocyclic compounds .
Synthesis Analysis
The synthesis of amines like “(2-Cyclobutylethyl)(ethyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Chemical Reactions Analysis
Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known to undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo oxidation reactions .
Physical And Chemical Properties Analysis
Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts, which are soluble in water .
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Pharmaceutical Synthesis
Biocatalysis has emerged as a powerful tool in synthetic chemistry, particularly for the development of chiral amine-containing pharmaceuticals. The compound (2-Cyclobutylethyl)(ethyl)amine can be utilized in biocatalytic processes to create safer, more efficient, and cost-effective methods for drug manufacture. This approach offers a greener alternative to traditional transition metal-catalyzed routes and allows for the late-stage installation of chiral amine functionalities with excellent stereocontrol .
Atmospheric Chemistry and Aerosol Formation
In atmospheric science, amines like (2-Cyclobutylethyl)(ethyl)amine play a significant role in the formation and aging of aerosols. They contribute to aerosol particles through various mechanisms such as oxidation product condensation, direct dissolution, acid-base reactions, and replacement reactions. Understanding the behavior of these amines is crucial for comprehending their impact on air quality and climate change .
Heterocyclic Compound Synthesis
Heterocyclic compounds are structurally diverse and have vast applications in medicinal chemistry. (2-Cyclobutylethyl)(ethyl)amine can be incorporated into the synthesis of sulfur-containing heterocyclic compounds, which are found in natural products and medicines. These compounds also serve as flavoring agents in food products, highlighting the versatility of amines in chemical research .
Anti-inflammatory Drug Development
The structure of (2-Cyclobutylethyl)(ethyl)amine can be exploited in the synthesis of pyrimidine derivatives, which exhibit potent anti-inflammatory effects. Pyrimidines act by inhibiting the expression and activities of key inflammatory mediators, making them valuable in the development of new anti-inflammatory drugs .
Biological Applications and Amino Acid Synthesis
Amines and their derivatives are fundamental in biology, particularly in the form of amino acids. (2-Cyclobutylethyl)(ethyl)amine could be used in the synthesis of amino acids, which are essential for protein construction and function as neurotransmitter transporters .
Wirkmechanismus
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure and properties of the amine.
Mode of Action
Amines are known to exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings . This process involves the amine being taken up into the nerve ending and displacing noradrenaline, which then leaves the nerve ending and interacts with adrenergic receptors .
Biochemical Pathways
For instance, if the amine interacts with adrenergic receptors, it could affect pathways related to the sympathetic nervous system .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Based on the general properties of amines, it can be inferred that the compound may influence cellular processes by interacting with its targets and modulating their activity .
Action Environment
The action, efficacy, and stability of (2-Cyclobutylethyl)(ethyl)amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the amine, and the temperature . .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of “(2-Cyclobutylethyl)(ethyl)amine” could involve its further exploitation for the rapid synthesis of versatile biologically relevant heterocycles . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Eigenschaften
IUPAC Name |
2-cyclobutyl-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXSSZJDKKPUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclobutylethyl)(ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)


